H-D-Phe-Pna

描述

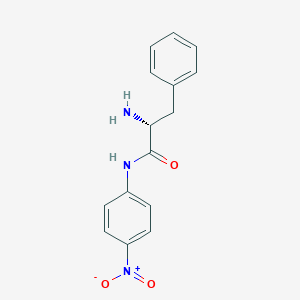

H-D-Phenylalanyl-p-nitroanilide, commonly referred to as H-D-Phe-Pna, is a chromogenic substrate used primarily in biochemical assays to measure the activity of proteolytic enzymes, particularly thrombin. This compound is designed to mimic the natural substrates of these enzymes, allowing for precise and quantitative analysis of their activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phenylalanyl-p-nitroanilide involves the coupling of D-phenylalanine with p-nitroaniline. The process typically includes the following steps:

Protection of Functional Groups: The amino group of D-phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

Coupling Reaction: The protected D-phenylalanine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting group is removed under acidic conditions to yield the final product, H-D-Phenylalanyl-p-nitroanilide.

Industrial Production Methods

Industrial production of H-D-Phenylalanyl-p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for biochemical assays.

化学反应分析

Types of Reactions

H-D-Phenylalanyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The key reactions include:

Hydrolysis: The peptide bond between D-phenylalanine and p-nitroaniline is cleaved by enzymes such as thrombin, releasing p-nitroaniline.

Oxidation and Reduction: While less common, the nitro group in p-nitroaniline can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Enzymatic Hydrolysis: Enzymes like thrombin are used under physiological conditions (pH 7.4, 37°C) to catalyze the hydrolysis of H-D-Phenylalanyl-p-nitroanilide.

Chemical Hydrolysis: Strong acids or bases can also hydrolyze the compound, although this is less specific compared to enzymatic hydrolysis.

Major Products

The primary product of the enzymatic hydrolysis of H-D-Phenylalanyl-p-nitroanilide is p-nitroaniline, which can be detected spectrophotometrically due to its distinct absorbance at 405 nm.

科学研究应用

Biochemical Research Applications

Peptide Nucleic Acids (PNAs) : H-D-Phe-Pna has been utilized in the development of peptide nucleic acids, which are synthetic polymers that mimic DNA or RNA. PNAs can hybridize with nucleic acids and are employed in various detection methods, including capillary electrophoresis-based assays. These methods leverage the stability and binding affinity of PNAs to identify and quantify nucleic acid species in gene therapy products, enhancing analytical capabilities in molecular biology .

Enzymatic Assays : this compound serves as a substrate in assays to study proteolytic enzymes such as thrombin. The compound's structure allows it to be hydrolyzed by thrombin, providing insights into enzyme kinetics and inhibition mechanisms. Studies have demonstrated that various inhibitors can affect the amidolytic activity of thrombin when using this compound as a substrate, making it valuable for understanding blood coagulation processes .

Therapeutic Applications

Fibrinolytic Activity : Research indicates that compounds related to this compound can enhance fibrinolytic activity through the release of tissue plasminogen activators (tPA) from vascular endothelial cells. For instance, studies have shown that certain culture solutions containing nattokinase can significantly increase tPA activity when combined with this compound derivatives. This suggests potential applications in thrombolytic therapy for conditions such as stroke or myocardial infarction .

Drug Development : The unique properties of this compound make it a candidate for drug design, particularly in developing inhibitors for serine proteases involved in coagulation. Its structural characteristics allow researchers to modify and optimize compounds for improved efficacy against specific targets within the coagulation cascade .

Case Studies

作用机制

H-D-Phenylalanyl-p-nitroanilide acts as a substrate for proteolytic enzymes. The mechanism involves:

Enzyme-Substrate Binding: The enzyme binds to the substrate at its active site, forming an enzyme-substrate complex.

Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline.

Product Release: The enzyme releases the products, regenerating the active site for subsequent reactions.

The molecular targets of H-D-Phenylalanyl-p-nitroanilide are the active sites of proteolytic enzymes, and the pathways involved include the coagulation cascade and fibrinolysis.

相似化合物的比较

H-D-Phenylalanyl-p-nitroanilide is unique in its specificity for thrombin and other serine proteases. Similar compounds include:

H-D-Prolyl-Phenylalanyl-Arginine-p-nitroanilide: Used for measuring plasma kallikrein and factor XIIa activity.

H-D-Valyl-Leucyl-Arginine-p-nitroanilide: A substrate for trypsin and other serine proteases.

H-D-Isoleucyl-Glutamyl-Glycyl-Arginine-p-nitroanilide: Used for factor Xa activity assays.

These compounds share a common feature of having a p-nitroaniline group, which allows for chromogenic detection, but differ in their peptide sequences, conferring specificity for different enzymes.

生物活性

H-D-Phe-Pna, or N-(2,4-dimethylphenyl)-L-phenylalanine-p-nitroanilide, is a synthetic peptide that has garnered attention for its biological activity, particularly in relation to enzymatic assays and as a substrate in protease studies. This article explores the compound's biological activity, its applications in research, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 160192-34-7

This compound functions primarily as a chromogenic substrate for various proteases, including thrombin. The hydrolysis of this compound releases p-nitroaniline, which can be quantitatively measured at 405 nm. This property allows for sensitive detection of proteolytic activity in biological samples.

Enzymatic Assays

This compound is utilized in assays to measure the activity of serine proteases. The substrate specificity and kinetic parameters have been extensively studied, revealing its effectiveness in detecting thrombin activity.

| Substrate | K (μM) | k_cat (s⁻¹) | k_cat/K (M⁻¹ s⁻¹) |

|---|---|---|---|

| This compound | 55.7 ± 6.7 | 0.0053 ± 0.0002 | 95.2 ± 9.5 |

| Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA | 297 ± 45 | 0.0091 ± 0.0006 | 30.6 ± 3.1 |

| H-D-Val-Leu-Lys-pNA | 209 ± 189 | 0.031 ± 0.002 | 14.8 ± 1.0 |

This table summarizes the kinetic parameters obtained from hydrolysis studies, highlighting the substrate's efficiency and preference for specific amino acid residues.

Case Studies and Applications

- Thrombin Activity Measurement : this compound has been employed in clinical settings to evaluate thrombin activity in plasma samples, aiding in the diagnosis of coagulopathies.

- Protease Inhibition Studies : Research has demonstrated that this compound can be used to assess the inhibitory effects of various compounds on protease activity, providing insights into potential therapeutic agents.

Research Findings

Recent studies have shown that this compound exhibits significant potential as a tool for monitoring proteolytic activities in various biological processes:

- Sensitivity : The assay using this compound is noted for its high sensitivity and specificity towards thrombin, making it an ideal candidate for anticoagulant therapy monitoring.

- Versatility : Beyond thrombin assays, this compound is useful in studies involving other serine proteases, contributing to a broader understanding of proteolytic mechanisms in health and disease.

属性

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428590 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-18-8 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。